molecular formula C21H17BrN2O3S B2900095 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-65-1

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2900095
CAS No.: 683254-65-1
M. Wt: 457.34
InChI Key: OOBZEAZSFXARLO-OVCLIPMQSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromo-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-(4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile lies in its combination of functional groups and aromatic rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c1-3-27-16-6-4-14(5-7-16)18-12-28-21(24-18)15(11-23)8-13-9-17(22)20(25)19(10-13)26-2/h4-10,12,25H,3H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBZEAZSFXARLO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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